2,5-Diazatricyclo[6.2.1.0,2,7]undecane
Description
Significance of Complex Nitrogen-Containing Scaffolds in Organic Chemistry
Nitrogen-containing scaffolds are fundamental building blocks in the landscape of organic and medicinal chemistry. Their prevalence is underscored by the fact that a significant percentage of all FDA-approved small-molecule drugs contain at least one nitrogen heterocycle. This importance stems from the unique properties of the nitrogen atom; its ability to form hydrogen bonds and act as a proton acceptor allows molecules to effectively interact with biological targets such as enzymes and receptors.
These scaffolds are not limited to simple rings; they encompass a vast array of complex architectures, including fused, bicyclic, and polycyclic systems. The rigid, three-dimensional frameworks of polycyclic amines allow for the precise spatial arrangement of functional groups, a critical factor in designing highly selective therapeutic agents. By locking the molecule into a specific conformation, chemists can enhance binding affinity to a target protein while minimizing off-target effects. This conformational rigidity can also improve metabolic stability and other pharmacokinetic properties, making these scaffolds highly desirable in drug discovery programs.
Overview of Tricyclic Systems with Bridgehead Nitrogens
Among the diverse nitrogen-containing scaffolds, tricyclic systems with bridgehead nitrogen atoms are of particular interest. A bridgehead position is an atom that is part of two or more rings. Placing a nitrogen atom at such a position introduces significant geometric and electronic constraints. In many cases, this arrangement leads to non-planar amide bonds or distorted amine geometries, which can dramatically alter the reactivity and basicity of the nitrogen atom compared to its counterparts in simpler acyclic or monocyclic systems.
The synthesis of these complex structures presents a considerable challenge to organic chemists. Constructing the intricate three-dimensional architecture requires sophisticated synthetic strategies, often involving multi-step sequences and carefully controlled cyclization reactions. Despite these challenges, the unique structural and chemical properties of bridgehead nitrogen compounds make them valuable targets, both as synthetic intermediates and as core structures for novel bioactive molecules. The study of bridged lactams (amides within a bicyclic system) has provided fundamental insights into the effects of geometric distortion on chemical reactivity.
Structural Framework of Diazatricyclo[6.2.1.0,2,7]undecane Architectures
The compound 2,5-Diazatricyclo[6.2.1.0,2,7]undecane is a prime example of a complex, bridged polycyclic diamine. Its systematic name precisely describes its intricate structure:
Tricyclo: The molecule contains three fused rings.
Undecane (B72203): The core scaffold is composed of eleven atoms.
2,5-Diaza: Nitrogen atoms replace the carbon atoms at positions 2 and 5 of the undecane framework.
This unique architecture results in a rigid, conformationally restricted molecule. While specific stereoisomers and salts of this compound, such as (1S,7S,8R)-2,5-diazatricyclo[6.2.1.0,2,7]undecane dihydrochloride, are available commercially as building blocks for chemical synthesis, detailed reports on its synthesis and comprehensive structural characterization (e.g., X-ray crystallography) are not widely available in peer-reviewed literature. enaminestore.comenaminestore.com The available data is primarily from chemical suppliers.
| Identifier | Value | Source |
|---|---|---|
| Compound Name | (1S,7S,8R)-2,5-diazatricyclo[6.2.1.0,2,7]undecane dihydrochloride | enaminestore.com |
| CAS Number | 2126144-06-5 | enaminestore.com |
| Molecular Weight | 225.16 g/mol | enaminestore.comenaminestore.com |
| Purity | >95% | enaminestore.comenaminestore.com |
| Product Class | Building Block | enaminestore.comenaminestore.com |
Research Avenues for Polycyclic Amine Structures
The development and study of polycyclic amine structures like this compound are driven by their potential applications in medicinal chemistry and materials science. Their rigid nature makes them excellent scaffolds for creating bioisosteres of aromatic rings, introducing three-dimensionality into otherwise flat molecules. This can lead to improved pharmacological profiles, including enhanced solubility and metabolic stability.
Future research in this area is expected to follow two main paths. The first involves the development of novel and efficient synthetic methods to access these complex skeletons. Strategies such as cascade reactions, where multiple bonds and rings are formed in a single operation, are highly sought after for building molecular complexity rapidly. ecust.edu.cnornl.gov The second avenue involves the incorporation of these unique scaffolds into screening libraries for drug discovery. By using them as core building blocks, researchers can explore novel regions of chemical space and potentially identify new classes of therapeutic agents with unique mechanisms of action. The synthesis of functionalized derivatives of these bridged systems will allow for a systematic investigation of structure-activity relationships, paving the way for the rational design of next-generation pharmaceuticals.
Structure
3D Structure
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
2,5-diazatricyclo[6.2.1.02,7]undecane |
InChI |
InChI=1S/C9H16N2/c1-2-8-5-7(1)9-6-10-3-4-11(8)9/h7-10H,1-6H2 |
InChI Key |
FXDOBDLENLQBBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3N2CCNC3 |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Diazatricyclo 6.2.1.0,2,7 Undecane and Analogues
Strategies for Constructing the Tricyclic Undecane (B72203) Skeleton
The formation of the tricyclic undecane core is a significant synthetic challenge, involving the creation of a bicyclo[2.2.1]heptane (norbornane) system fused with an additional ring. Various synthetic strategies have been developed to access this strained and sterically demanding structure.
Cycloaddition reactions, particularly the Diels-Alder reaction, are among the most powerful tools for constructing the bicyclo[2.2.1]heptane core of the tricyclic system. mdpi.com This pericyclic reaction allows for the formation of multiple carbon-carbon bonds and the setting of up to four stereocenters in a single, highly controlled step.
A foundational approach to the carbocyclic tricyclo[6.2.1.02,7]undecane skeleton involves the [4+2] cycloaddition between cyclopentadiene (B3395910) and a suitable dienophile like p-benzoquinone. mdpi.comresearchgate.net This reaction primarily yields the endo adduct, which serves as a versatile precursor for further functionalization. mdpi.com
To incorporate nitrogen atoms early in the synthesis, nitrogen-containing dienophiles or dienes can be employed. For instance, the synthesis of the related 7-azabicyclo[2.2.1]heptane system, a key substructure, has been achieved through Diels-Alder reactions using dienophiles such as methyl 2-benzamidoacrylate. unirioja.es Another strategy involves the cycloaddition of N-substituted pyrroles with potent dienophiles like ethynyl (B1212043) phenyl sulfone, which directly installs a nitrogen atom at the bridgehead position. scielo.br
| Diene | Dienophile | Reaction Type | Core Product | Reference(s) |
| Cyclopentadiene | p-Benzoquinone | Diels-Alder | Tricyclo[6.2.1.02,7]undecane | researchgate.net, mdpi.com |
| Danishefsky's diene | N-protected serine derivative | Diels-Alder | 7-Azabicyclo[2.2.1]heptane | scielo.br |
| 1,3-Butadiene | (Z)-α,β-unsaturated ester | Diels-Alder | Substituted cyclohexene | ic.ac.uk |
| N-methoxycarbonyl pyrrole | Ethynyl phenyl sulfone | [4+2] Cycloaddition | 7-Azabicyclo[2.2.1]heptane | scielo.br |
Intramolecular cyclization provides a robust method for forming one or more rings of the tricyclic system, often by forming a C-C or C-N bond in a pre-assembled acyclic or monocyclic precursor. These reactions are highly effective due to favorable entropic factors.
A common strategy involves a base-promoted internal nucleophilic displacement. In this approach, a suitably positioned nucleophile (such as an amine) attacks an electrophilic center bearing a good leaving group (like a mesylate or tosylate) within the same molecule to forge the bridged ring system. unirioja.es This method was successfully used to create the 7-azabicyclo[2.2.1]heptane system from a proline derivative, where a base-promoted displacement of a methanesulfonate (B1217627) group by a nitrogen nucleophile yielded the desired bicyclic structure in high yield. unirioja.es Similarly, the Corey synthesis of epibatidine (B1211577) features a key intramolecular cyclization step under basic conditions to form the bicyclic ring. ic.ac.uk More complex intramolecular cyclizations, such as those involving metalated nitriles or palladium-catalyzed reactions of 'ene-yne' systems, offer versatile routes to polycyclic frameworks. mdpi.comchemrxiv.org
For intricate polycyclic systems, sequential ring-closing reactions offer a modular and powerful approach. This strategy involves a cascade of cyclization events, where the product of one ring closure becomes the substrate for the next. Ring-closing metathesis (RCM) is a particularly prominent tool in this context.
A general strategy involves a sequential process of ring-closing metathesis followed by an intramolecular cross-coupling reaction. nih.gov For instance, a precursor containing multiple unsaturated tethers can first undergo RCM to form a medium-sized ring, which then undergoes a second intramolecular reaction, such as a Diels-Alder or a Heck coupling, to complete the tricyclic skeleton. nih.govresearchgate.net This approach allows for the controlled and stepwise assembly of complex architectures, offering flexibility in the introduction of substituents and heteroatoms.
Installation of Nitrogen Atoms within the Bridged System
Achieving the correct stereochemistry for the nitrogen-bearing centers is crucial. Diastereoselective methods are often employed, especially when introducing amines to a pre-existing chiral scaffold. The use of chiral auxiliaries is a well-established strategy for this purpose.
Ellman's tert-butanesulfinamide is a widely used chiral auxiliary for the asymmetric synthesis of amines. osi.lv This method involves the condensation of the sulfinamide with a ketone or aldehyde to form an N-sulfinyl imine. Subsequent diastereoselective reduction of this imine, often with a hydride reagent, yields a chiral sulfinamide, from which the auxiliary can be cleaved to reveal the chiral primary amine. nih.gov Zirconium hydrides have been shown to be highly chemo- and stereoselective reducing agents for these sulfinyl ketimines, tolerating a wide range of functional groups commonly found in medicinal chemistry. nih.govresearchgate.net
| Substrate | Chiral Auxiliary/Method | Reagent(s) | Outcome | Reference(s) |
| Ketone | Ellman's sulfinamide | 1. Ti(OEt)4; 2. Reducing agent (e.g., NaBH4) | Chiral amine | nih.gov, osi.lv |
| Sulfinyl ketimine | Zirconocene hydride reduction | Schwartz's reagent | High diastereoselectivity (>20:1 dr) | nih.gov, researchgate.net |
| N-Aryl Imine | Asymmetric Hydrogenation | Rh/Chiral Ligand | Chiral amine (>99% ee) | acs.org |
An alternative to installing nitrogen atoms onto a carbocyclic skeleton is to build the framework using precursors that already contain the requisite nitrogen atoms. This can be achieved by using nitrogen-containing heterocycles as building blocks.
As mentioned, N-substituted pyrroles can serve as dienes in Diels-Alder reactions to directly form the 7-azabicyclo[2.2.1]heptane core. scielo.br This places a nitrogen atom at a key bridgehead position from the outset of the skeletal construction.
Another powerful approach starts with a molecule that already contains the desired bicyclic core and the amine functionalities. For example, the synthesis of a 3,5-diazatricyclo[6.2.1.02,7]undecane analogue was accomplished via the condensation of exo-2-amino-exo-3-aminomethylnorbornane with various ketones and carboxylic acids. osi.lv In this route, the diamine precursor already possesses the complete carbon skeleton and both nitrogen atoms, with the final ring being closed in a condensation reaction that forms the diazacyclic portion of the molecule. osi.lv
Protecting Group Strategies in the Synthesis of Diamine Structures
In the synthesis of complex molecules containing multiple reactive sites, such as diamines, protecting groups are indispensable tools. organic-chemistry.org They temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.orguchicago.edu For diamines, this allows for selective functionalization of one amine group while the other is masked.
A common strategy involves the use of carbamate (B1207046) protecting groups, which render the nitrogen atom non-nucleophilic. masterorganicchemistry.com Popular carbamate protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal. organic-chemistry.orguchicago.edu
Orthogonal Protecting Group Strategy:
In syntheses requiring differential protection of two amine groups, an orthogonal strategy is often employed. This involves using two different protecting groups that can be removed under distinct conditions. organic-chemistry.org For instance, a Boc group, which is acid-labile, can be used alongside a Cbz group, which is typically removed by hydrogenolysis. masterorganicchemistry.com This allows for the sequential deprotection and reaction of the two amine functionalities.
The selective mono-protection of symmetrical diamines can be challenging but is crucial for many synthetic applications. tandfonline.com Factors such as steric hindrance and the specific reaction conditions can be manipulated to favor the protection of only one amino group.
Table 1: Common Protecting Groups for Amines and Their Cleavage Conditions
| Protecting Group | Abbreviation | Cleavage Conditions |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) |
| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (H₂, Pd/C) |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |
This table summarizes common amine protecting groups and the typical conditions for their removal.
Stereocontrolled Synthesis of Enantiopure 2,5-Diazatricyclo[6.2.1.0,2,7]undecane
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the stereocontrolled synthesis of enantiopure compounds is a major focus of modern organic chemistry. For this compound, which contains multiple stereocenters, achieving high enantiomeric purity is a significant synthetic challenge.
One established method for inducing stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.
A novel approach involves a catalytically formed chiral auxiliary. nih.gov In this strategy, an asymmetric catalyst is used to generate the chiral auxiliary in a synthetically useful step, which then directs a subsequent diastereoselective functionalization. nih.gov This method has been successfully applied to the asymmetric cyclopropanation and epoxidation of tetra-substituted olefins. nih.gov
Asymmetric catalysis is a powerful tool for the synthesis of enantiopure compounds, offering an efficient alternative to the use of stoichiometric chiral reagents. frontiersin.org This field has seen significant advancements, with a wide range of chiral catalysts developed for various transformations. nih.govbeilstein-journals.org
For the synthesis of diamine-containing structures, catalytic asymmetric methods can be employed to create key stereogenic centers. For example, transition-metal catalysis is a promising approach for the asymmetric synthesis of chiral alkylamines. frontiersin.org Photoinduced copper catalyst systems have been used for the enantioconvergent amidation of racemic alkyl electrophiles. frontiersin.org Additionally, chiral Brønsted bases can act as catalysts for a variety of asymmetric transformations under mild conditions. frontiersin.org
In the context of synthesizing the this compound framework, asymmetric catalysis could be applied to key bond-forming reactions, such as cycloadditions or intramolecular cyclizations, to control the formation of the chiral centers within the tricyclic system.
Total Synthesis of Specific Isomers and Derivatives
The total synthesis of specific isomers and functionalized derivatives of this compound allows for the exploration of its chemical space and the investigation of structure-activity relationships for various applications.
The synthesis of specific isomers of the diazatricyclo[6.2.1.0,2,7]undecane core has been reported in the literature. For instance, the condensation of exo-2-amino-exo-3-aminomethylnorbornane with various carbonyl compounds has been shown to produce derivatives of the related exo-3,5-diazatricyclo[6.2.1.0,2,7]undecane system. osi.lv The stereochemistry of the starting diamine dictates the stereochemical outcome of the final tricyclic product. The synthesis of a specific isomer, (1S,7S,8R)-2,5-Diazatricyclo[6.2.1.0,2,7]undecane dihydrochloride, has also been documented, highlighting the ability to target specific stereoisomers. cymitquimica.com
The development of synthetic routes to functionalized derivatives of the this compound scaffold is crucial for its application in various fields. Functionalization can be achieved by introducing substituents at different positions on the tricyclic framework.
One approach to functionalized derivatives involves the use of a Diels-Alder reaction to construct the core tricyclic system, followed by further chemical transformations. For example, the reaction of cyclopentadiene with a substituted benzoquinone can yield a tricyclo[6.2.1.0,2,7]undecane derivative that can be further modified. researchgate.netmdpi.com These modifications can include reductions, oxidations, and the introduction of various functional groups to produce a library of cage-like compounds for biological evaluation. researchgate.net
Chemical Transformations and Derivatization
Functionalization of the Diamine Moiety
The presence of two secondary amine groups within a constrained tricyclic framework is the defining structural feature of 2,5-Diazatricyclo[6.2.1.0,2,7]undecane. These nitrogen atoms are the primary sites for chemical modification.
N-Alkylation and Acylation Reactions
N-Alkylation: The secondary amines of the diazatricycloalkane can undergo N-alkylation with various alkylating agents, such as alkyl halides or sulfates. The reaction typically proceeds via a nucleophilic substitution mechanism (SN2), where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The reactivity can be influenced by steric hindrance around the nitrogen atoms, which is significant in this rigid tricyclic system. Mono- or di-alkylation can be controlled by adjusting the stoichiometry of the reactants. The use of a base is often necessary to neutralize the acid generated during the reaction.
N-Acylation: N-acylation can be achieved using acylating agents like acid chlorides or anhydrides. This reaction is generally robust and leads to the formation of stable amide linkages. Similar to N-alkylation, the reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. Due to the high reactivity of acid chlorides and anhydrides, these reactions often proceed to high conversion. The steric environment of the amine will play a role in the reaction rate.
A summary of representative reagents for these transformations is presented in Table 1.
| Transformation | Reagent Class | Specific Example | Product Functional Group |
| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine |
| N-Acylation | Acid Chloride | Acetyl Chloride (CH₃COCl) | Amide |
| N-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |
Formation of Amide and Urea (B33335) Derivatives
Amide Derivatives: As mentioned, N-acylation is a primary method for forming amide derivatives. The reaction of this compound with carboxylic acids can also form amides, typically requiring the use of a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) to activate the carboxylic acid.
Urea Derivatives: Urea derivatives can be synthesized by reacting the diamine with isocyanates. The nitrogen atom of the amine adds to the electrophilic carbon of the isocyanate, yielding a urea linkage. Depending on the stoichiometry, mono- or bis-urea adducts can be formed. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent like carbonyldiimidazole (CDI) can also lead to urea formation, potentially including intramolecular cyclization to form a cyclic urea if the geometry is favorable.
Modifications of the Carbon Skeleton
Modifying the saturated carbon framework of this compound is more challenging due to the lack of inherent functional groups on the hydrocarbon portion.
Introduction of Additional Functionalities via Electrophilic/Nucleophilic Pathways
Direct functionalization of the carbon skeleton would likely require initial activation, for example, through C-H activation, which is a complex and specialized area of chemistry. Without specific activating groups, the carbon skeleton is generally inert to common electrophilic and nucleophilic attack. If a derivative of this compound bearing a leaving group on the carbon skeleton were available, nucleophilic substitution could be a viable pathway for introducing new functionalities.
Selective Reductions and Oxidations on the Bridged System
Reductions: The saturated carbon and nitrogen framework of this compound is already in a reduced state. Therefore, further reduction is not a typical transformation unless there are reducible functional groups introduced in a derivatization step (e.g., reduction of an amide to an amine).
Oxidations: The nitrogen atoms of the diamine moiety are susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids could lead to the formation of N-oxides. Oxidation of the C-H bonds of the carbon skeleton would require harsh conditions and would likely be unselective, leading to a mixture of products.
Reaction Mechanisms in Derivative Formation
The formation of derivatives of this compound primarily involves the nucleophilic character of the nitrogen atoms.
N-Alkylation and N-Acylation: The mechanism for N-alkylation with alkyl halides is a classic SN2 reaction. The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide ion. For N-acylation with an acid chloride, the mechanism is a nucleophilic acyl substitution. The amine attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion to form the amide.
Urea Formation: The reaction with an isocyanate involves the nucleophilic attack of the amine nitrogen on the central carbon of the N=C=O group. This is followed by a proton transfer to the nitrogen of the former isocyanate to yield the final urea product.
The general mechanisms are summarized in Table 2.
| Reaction | Key Intermediate | Rate-Determining Step |
| N-Alkylation (SN2) | Pentacoordinate transition state | Nucleophilic attack of the amine |
| N-Acylation | Tetrahedral carbonyl intermediate | Nucleophilic attack of the amine on the carbonyl group |
| Urea Formation | Zwitterionic intermediate | Nucleophilic attack of the amine on the isocyanate |
Mechanistic Studies of Rearrangements
Comprehensive mechanistic studies detailing the rearrangement reactions of 2,5-Diazatricyclo[6.2.1.02,7]undecane have not been found in a review of available scientific literature. The rigid, strained tricyclic framework of this molecule would suggest that any rearrangement would likely proceed through high-energy intermediates and require specific conditions to overcome the activation barrier.
Generally, rearrangement reactions in such caged systems can be initiated by thermal, photochemical, or catalytic (acidic or basic) means. Plausible, though unconfirmed, rearrangement pathways for a molecule with this skeleton could involve:
Skeletal Isomerization: Under forcing conditions, such as high temperature or in the presence of strong Lewis acids, rearrangements of the carbon skeleton could occur. These transformations often proceed through carbocationic intermediates, leading to a more thermodynamically stable isomer. However, for the specific framework of 2,5-Diazatricyclo[6.2.1.02,7]undecane, such transformations are not documented.
Ring-Opening and Ring-Contraction Reactions: The inherent strain in the tricyclic system could make it susceptible to ring-opening reactions under certain conditions. Subsequent recyclization could lead to different isomeric structures.
Without specific experimental or computational studies, any proposed mechanism would be purely speculative.
Kinetic Studies of Derivatization Reactions
A thorough search of chemical databases and scientific journals did not yield any specific kinetic studies on the derivatization reactions of 2,5-Diazatricyclo[6.2.1.02,7]undecane. Derivatization of this compound would typically involve reactions at the secondary amine positions (N2 and N5). Common derivatization reactions for secondary amines include acylation, alkylation, and sulfonylation.
Kinetic studies of such reactions would provide valuable information on the reactivity of the nitrogen centers and the influence of the rigid tricyclic structure on reaction rates. Factors that would be expected to influence the kinetics of derivatization include:
Steric Hindrance: The accessibility of the nitrogen lone pairs would be a critical factor. The concave nature of the bicyclo[2.2.1]heptane core might sterically shield the amine groups, potentially slowing down the rate of reaction with bulky electrophiles.
Solvent Effects: The choice of solvent can significantly impact the rate of reaction, particularly for reactions involving charged intermediates or transition states.
While general principles of reaction kinetics for secondary amines are well-established, specific rate constants, activation energies, and reaction orders for the derivatization of 2,5-Diazatricyclo[6.2.1.02,7]undecane are not available in the literature.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 2,5-Diazatricyclo[6.2.1.0,2,7]undecane, such studies would provide insights into its reactivity, stability, and intermolecular interactions.
Molecular Orbital Analysis
An analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, one would expect the lone pairs of the nitrogen atoms to contribute significantly to the HOMO.
Charge Distribution and Bonding Characteristics
Understanding the distribution of electron density throughout the this compound framework would reveal its polarity and potential sites for electrophilic or nucleophilic attack. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be employed to calculate partial atomic charges. These calculations would likely show a concentration of negative charge on the nitrogen atoms due to their higher electronegativity.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which are invaluable for the identification and characterization of a compound. For this compound, theoretical calculations could provide:
NMR Spectra: Predictions of 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. These calculations would be highly dependent on the molecule's geometry.
Vibrational Spectra: Calculation of infrared (IR) and Raman vibrational frequencies. These are useful for identifying characteristic functional groups and vibrational modes of the tricyclic structure.
Without experimental or computational data, a table of predicted spectroscopic values cannot be generated.
Conformational Energy Profiling via Ab Initio and DFT Methods
The rigid tricyclic structure of this compound suggests a limited number of stable conformations. However, subtle puckering of the rings and the orientation of substituents on the nitrogen atoms could lead to different conformers. Ab initio and Density Functional Theory (DFT) methods are the primary tools for exploring the potential energy surface of a molecule. stackexchange.com
Global Minimum Conformation Identification
A systematic conformational search would be required to identify the most stable three-dimensional arrangement of the atoms, known as the global minimum conformation. This would involve calculating the energies of various possible conformers to determine the one with the lowest energy.
Energy Barriers for Interconversion Processes
If multiple stable or metastable conformations exist, computational methods can be used to determine the energy barriers for the interconversion between them. This information is important for understanding the molecule's dynamic behavior. For the tricyclic system of this compound, ring-flipping or nitrogen inversion processes would be of interest.
Theoretical Studies of Reaction Mechanisms
Theoretical and computational chemistry provide powerful tools for elucidating the intricate details of reaction mechanisms involving complex molecules such as this compound. Although specific studies on this exact tricyclic diamine are limited, a wealth of information can be gleaned from computational investigations of structurally related bicyclic and conformationally restricted diamines. These studies offer insights into the plausible reaction pathways, the nature of transition states, and the energy landscapes that govern the chemical transformations of such polycyclic systems. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to model these reactions, providing a molecular-level understanding of their behavior.
Transition State Characterization
The characterization of transition states is a cornerstone of mechanistic studies, as it reveals the highest energy point along the reaction coordinate, thereby determining the kinetic feasibility of a reaction. For polycyclic diamines, reactions of interest often involve rearrangements, substitutions, or ring-opening and closing processes.
Computational approaches to locate and characterize transition states typically involve a combination of geometry optimization and frequency calculations. A true transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
In studies of related bicyclic systems, such as the rearrangement of azanorbornanic aminyl radicals to form diazabicyclo[3.2.1]octene systems, computational analysis has been instrumental. us.es Such studies propose mechanisms where an aminyl radical intermediate undergoes a regioselective ring opening, followed by a ring-closing step to yield the expanded bicyclic product. us.es The transition states for these steps are characterized by elongated bonds that are breaking and forming bonds that are in the process of being made.
For a hypothetical reaction involving this compound, one could envision similar computational strategies. For instance, in a potential N-alkylation reaction, the transition state would feature a partially formed bond between the incoming alkyl group and one of the nitrogen atoms, and a partially broken bond between the alkyl group and its leaving group. The geometry of the tricyclic framework would also be distorted to accommodate this transformation.
Below is a hypothetical data table illustrating the kind of information that would be obtained from a transition state calculation for a generic reaction of a bicyclic diamine, based on findings for related compounds.
| Parameter | Reactant Complex | Transition State | Product Complex |
| Energy (kcal/mol) | 0.0 | 15.2 | -5.8 |
| Key Bond Distance 1 (Å) | 2.51 | 1.95 | 1.48 |
| Key Bond Distance 2 (Å) | 1.45 | 1.89 | 2.45 |
| Imaginary Frequency (cm⁻¹) | N/A | -254 | N/A |
Reaction Coordinate Analysis
Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps the minimum energy path connecting the reactants, transition state, and products. This analysis provides a detailed picture of the structural changes that occur throughout the course of a reaction. By following the IRC from the transition state, one can confirm that it indeed connects the desired reactants and products.
The analysis of the reaction coordinate can be further broken down into "reaction phases," which describe the key chemical events of the reaction, such as bond breaking, bond formation, and structural reorganization. smu.edu This approach offers a more granular understanding of the reaction mechanism. smu.edu
For conformationally restricted diamines, the reaction coordinate would not only involve changes in the reacting functional groups but also subtle conformational adjustments of the rigid bicyclic or tricyclic framework. In the case of rearrangements in azabicyclic systems, the reaction coordinate would clearly show the sequence of bond cleavage and formation that leads to the expanded ring system. us.es
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes, solvent effects, and the flexibility of molecular structures. nih.gov
For a molecule like this compound, MD simulations can reveal how the tricyclic system behaves in different environments, such as in solution. Key aspects that can be investigated include:
Conformational Flexibility: Even in rigid systems, there can be local flexibility, such as puckering of the rings or movement of substituents. Computational analyses of related [3.2.1] and [3.2.2] bicyclic diamines have shown the existence of distinct chair-like and boat-like conformations of the nitrogen-containing ring, with relatively low energy barriers for interconversion (less than 9 kcal/mol). montclair.edu
Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules, providing a realistic picture of how the solvent influences the structure and dynamics of the diamine.
Hydrogen Bonding: The nitrogen atoms in the diamine can act as hydrogen bond acceptors or donors (if protonated). MD simulations can characterize the dynamics of these hydrogen bonds with solvent molecules or other solutes.
A typical MD simulation involves defining a force field (a set of parameters that describe the potential energy of the system), placing the molecule in a simulation box with solvent, and running the simulation for a certain period (from nanoseconds to microseconds). The resulting trajectory can be analyzed to extract a wealth of information about the dynamic properties of the molecule.
Below is an illustrative table of parameters that might be used in an MD simulation of a bicyclic diamine in a water box.
| Parameter | Value |
| Force Field | OPLS-AA/M |
| Solvent Model | TIP3P Water |
| Simulation Box | Cubic, 10 Å buffer |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
The results of such simulations can provide a deeper understanding of the conformational preferences and dynamic behavior of this compound, which is crucial for understanding its reactivity and interactions with other molecules.
Future Directions and Emerging Research
Development of Novel Synthetic Routes to Access Underexplored Isomers
The exploration of the chemical space occupied by 2,5-Diazatricyclo[6.2.1.0,2,7]undecane and its derivatives is contingent upon the development of versatile and efficient synthetic methodologies. While classical approaches to polycyclic amines exist, future research will likely focus on novel strategies that allow for precise control over stereochemistry and the introduction of diverse functional groups.
One promising direction is the application of dearomatization reactions, which can rapidly generate three-dimensional complexity from readily available flat, aromatic precursors. For instance, an enantioselective dearomative cascade reaction could be envisioned to construct the core tricyclic structure with high stereocontrol. acs.orgacs.orgnih.govnih.govbohrium.com Such strategies often employ transition metal catalysts or organocatalysts to achieve high levels of enantioselectivity.
Furthermore, the development of modular synthetic routes will be crucial. A modular approach allows for the systematic variation of different parts of the molecule by combining pre-functionalized building blocks. rsc.orgresearchgate.netresearchgate.netrsc.orgchemrxiv.org This would enable the synthesis of a library of isomers and derivatives of this compound, which is essential for systematic structure-activity relationship studies. For example, a photocatalyzed hydroamination of a cyclic enecarbamate could be a key step in a modular sequence to assemble the diazabicyclic core. rsc.orgresearchgate.netresearchgate.netrsc.orgchemrxiv.org
The table below outlines potential synthetic strategies that could be explored for accessing novel isomers and derivatives of the target scaffold.
| Synthetic Strategy | Key Transformation | Potential Advantages | Relevant Precursors |
| Enantioselective Dearomative Cascade | Indole allylic alkylation / Iminium cyclization | High enantioselectivity, rapid complexity generation. acs.orgacs.orgnih.govnih.govbohrium.com | Tryptamine derivatives, functionalized ynones |
| Intramolecular C–H Amination | Synergistic light and heat activation | Access to bridged bicyclic amines from simple precursors. acs.org | N-halogenated amines |
| Radical-Polar Crossover Bicyclization | Photocatalyzed trifunctionalization of N-aryl cyclopropylamines | De novo synthesis of diverse saturated bicyclic amines. nih.gov | N-aryl cyclopropylamines, various radical precursors |
| Diels-Alder / Schmidt Domino Reaction | Lewis acid-promoted cycloaddition and ring expansion | Efficient access to complex tricyclic amine scaffolds. nih.gov | Azide-containing silyloxydienes, enones |
Advanced Computational Approaches for Structure-Reactivity Relationships
As new isomers of this compound become accessible, understanding the relationship between their three-dimensional structure and chemical reactivity will be paramount. Advanced computational methods, particularly density functional theory (DFT), are powerful tools for elucidating these relationships. mdpi.com
Future computational studies will likely focus on several key areas:
Conformational Analysis: The rigidity of the tricyclic framework limits the number of accessible conformations. However, subtle conformational differences between isomers can have a significant impact on reactivity. numberanalytics.com Computational analysis can predict the most stable conformations and the energy barriers between them.
Electronic Properties: The location and orientation of the nitrogen lone pairs are critical to the compound's properties as a base, nucleophile, or ligand. Computational models can map the electron density, calculate proton affinities, and predict the sites most susceptible to electrophilic or nucleophilic attack. mdpi.com
Reaction Mechanisms: DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies. This information is invaluable for optimizing existing synthetic routes and designing new ones. For example, understanding the orbital symmetry in pericyclic reactions that could form the scaffold is a key application. numberanalytics.com
The following table summarizes key computational parameters and their significance in understanding the structure-reactivity relationships of diazatricyclic isomers.
| Computational Parameter | Methodology | Significance |
| Ground State Geometries | DFT (e.g., B3LYP/6-311+G**) | Predicts stable conformations and bond lengths/angles. |
| Proton Affinity (PA) | High-level molecular orbital calculations | Quantifies intrinsic basicity in the gas phase. acs.org |
| HOMO-LUMO Energies | DFT | Indicates electronic reactivity; predicts sites for nucleophilic/electrophilic attack. mdpi.com |
| Transition State Energies | DFT, QST2/QST3 | Determines activation barriers and predicts reaction kinetics. |
| Natural Bond Orbital (NBO) Analysis | NBO analysis | Characterizes hybridization and delocalization of nitrogen lone pairs. |
Exploration of New Catalytic Applications Beyond Current Scope
The defined spatial orientation of the two nitrogen atoms in this compound makes it an attractive candidate for use as a chiral ligand in asymmetric catalysis. lifechemicals.com The rigid scaffold can create a well-defined chiral pocket around a metal center, potentially leading to high levels of enantioselectivity in catalytic transformations.
Future research in this area could explore:
Coordination Chemistry: Synthesizing and characterizing coordination complexes of the diazatricyclo[6.2.1.0,2,7]undecane scaffold with various transition metals (e.g., copper, rhodium, iridium, palladium).
Asymmetric Catalysis: Testing these complexes as catalysts in a range of asymmetric reactions, such as transfer hydrogenation, allylic alkylation, and C-H functionalization. nih.govnih.govrsc.org The constrained nature of the ligand could offer unique selectivity compared to more flexible diamine ligands. lifechemicals.com
Organocatalysis: Investigating the potential of the protonated form of the diamine to act as a bifunctional organocatalyst, where one nitrogen atom acts as a Brønsted acid and the other as a Lewis base. nii.ac.jp
The table below lists potential catalytic applications for ligands based on the this compound framework.
| Catalytic Application | Metal Center | Potential Reaction | Rationale for Ligand Suitability |
| Asymmetric Transfer Hydrogenation | Iridium, Ruthenium | Reduction of ketones and imines | Rigid backbone can enforce a specific substrate approach. nih.gov |
| Copper-Catalyzed Cross-Coupling | Copper | C-N, C-O, and C-C bond formation | Diamine ligands are known to accelerate these reactions. nih.govrsc.org |
| Asymmetric Allylic Amination | Palladium | Formation of chiral allylic amines | Well-defined chiral environment can control stereochemistry. nih.gov |
| C-H Functionalization | Rhodium | Directed C-H activation and functionalization | Constrained geometry can provide unique regioselectivity. nih.gov |
Integration into Modular Synthesis Platforms
Modular synthesis aims to construct complex molecules from a set of interchangeable building blocks. acs.orgacs.orgnih.govnih.govbohrium.comrsc.orgresearchgate.netresearchgate.netrsc.orgchemrxiv.org The rigid this compound scaffold is an ideal candidate for such a platform. By developing methods to functionalize the scaffold at specific positions, it can be used as a central core to which other molecular fragments can be attached.
This approach could be particularly valuable in:
Drug Discovery: The three-dimensional nature of the scaffold is desirable for creating drug candidates that can interact with complex biological targets. lifechemicals.com A modular platform would allow for the rapid synthesis of a library of compounds for biological screening.
Materials Science: Incorporating the rigid diamine unit into polymers or supramolecular assemblies could lead to materials with novel properties. For example, the scaffold could be used to create porous organic cages or to template the formation of metal-organic frameworks.
A potential modular synthesis platform is outlined in the table below.
| Module | Description | Synthetic Handle | Potential Application Area |
| Core Scaffold | This compound | N-H bonds, C-H bonds | Central structural unit |
| Vector 1 | Functional group attached to N2 | Amidation, alkylation, arylation | Probing interactions with biological targets |
| Vector 2 | Functional group attached to N5 | Amidation, alkylation, arylation | Modulating solubility and pharmacokinetic properties |
| Vector 3 | Substituent on the carbon framework | C-H functionalization | Fine-tuning steric and electronic properties |
Investigation of Gas-Phase Reactivity and Ion Chemistry
Studying the intrinsic properties of molecules in the gas phase, free from solvent effects, provides fundamental insights into their reactivity. Techniques such as mass spectrometry coupled with theoretical calculations can be used to investigate the gas-phase chemistry of this compound and its protonated forms.
Key areas for future investigation include:
Proton Affinity and Gas-Phase Basicity: Measuring these values will provide a fundamental understanding of the intrinsic basicity of the nitrogen atoms. acs.orgresearchgate.netacs.org This is crucial for understanding its behavior as a ligand or catalyst. The formation of a strong internal hydrogen bond in the protonated form is a likely feature that would enhance its gas-phase basicity. acs.org
Ion-Molecule Reactions: Studying the reactions of the protonated molecule with various neutral reagents in the gas phase can reveal details about its reactivity and the structure of the ion.
Ionic Organic Cages: While a different class of molecules, the study of ionic organic cages provides a framework for understanding how charged, complex organic structures behave in the gas phase and interact with other molecules. researchgate.netnih.gov The diazatricyclic scaffold could potentially be a building block for such larger, functional assemblies.
The table below lists key gas-phase properties and the experimental or theoretical methods used to study them.
| Property | Experimental Method | Theoretical Method | Significance |
| Proton Affinity (PA) | Equilibrium constant determination in an ICR or Q-TOF mass spectrometer | G3, G4, CBS-QB3 | Intrinsic measure of basicity. acs.org |
| Gas-Phase Basicity (GB) | Kinetic method, bracketing experiments | DFT with vibrational analysis | Basicity including entropic effects. researchgate.netacs.org |
| Structure of Protonated Ion | Collision-induced dissociation (CID), ion mobility spectrometry (IMS) | DFT geometry optimization | Elucidates intramolecular hydrogen bonding. |
| Ion-Molecule Reaction Rates | FT-ICR mass spectrometry | RRKM theory | Provides insight into reaction mechanisms and potential energy surfaces. |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2,5-Diazatricyclo[6.2.1.0²,⁷]undecane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis often involves semipinacol rearrangements of bicyclo precursors. For example, bicyclo[7.2.0]undecane derivatives treated with Lewis acids like Et₂AlCl undergo rearrangement to form the tricyclic scaffold . Another route includes Wolff-Kishner reduction of ketone intermediates (e.g., tetracyclo[4.3.1.1³,⁸.0²,⁵]undecane derivatives), yielding the target compound in ~27–64% efficiency depending on reaction optimization (e.g., solvent, temperature, and catalyst choice) . Key considerations include steric constraints in precursor molecules and the need for inert atmospheres to prevent side reactions.
Q. How is the structural integrity of 2,5-Diazatricyclo[6.2.1.0²,⁷]undecane validated experimentally?
- Methodological Answer : Structural confirmation relies on spectral techniques:
- NMR : ¹H and ¹³C NMR identify stereochemistry and bridgehead hydrogen environments. For instance, distinct signals for C(2)- and C(7)-bridge protons are critical for assigning the tricyclic framework .
- X-ray crystallography : Resolves absolute stereochemistry and bond angles, particularly for diastereomers or salts (e.g., the hydrochloride form, which crystallizes in specific lattice configurations) .
- Mass spectrometry : High-resolution MS confirms molecular formula (C₁₁H₁₆N₂) and rules out impurities.
Q. What are the stability considerations for handling 2,5-Diazatricyclo[6.2.1.0²,⁷]undecane in laboratory settings?
- Methodological Answer : The compound is typically stored at room temperature in airtight containers to avoid moisture absorption or oxidation . Stability tests under varying pH and temperature conditions are recommended. For example, prolonged exposure to silica gel (e.g., during TLC) may induce epimerization at bridgehead carbons, necessitating rapid purification post-synthesis .
Advanced Research Questions
Q. What reaction mechanisms are involved in the rearrangement of bicyclo precursors to form 2,5-Diazatricyclo[6.2.1.0²,⁷]undecane?
- Methodological Answer : The semipinacol rearrangement proceeds via a carbocation intermediate. In bicyclo[7.2.0]undecane substrates, Et₂AlCl facilitates cleavage of the C–O bond in acetates, triggering a [1,2]-alkyl shift to form the tricyclic core. Computational studies (DFT) can model transition states to predict regioselectivity and stereochemical outcomes . Competing pathways, such as retro-aldol fragmentation, must be suppressed through careful control of Lewis acid concentration and temperature.
Q. How can computational chemistry predict the reactivity of 2,5-Diazatricyclo[6.2.1.0²,⁷]undecane in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations calculate molecular orbital energies (e.g., HOMO/LUMO gaps) to identify reactive sites. For example, the strained bridgehead C–N bonds are prone to nucleophilic attack, while the bicyclic framework may undergo cycloaddition with dienophiles. Molecular dynamics simulations further assess conformational flexibility, which impacts catalytic hydrogenation or functionalization strategies .
Q. What analytical challenges arise in differentiating stereoisomers or conformers of 2,5-Diazatricyclo[6.2.1.0²,⁷]undecane?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with chiral columns resolves enantiomers, while GLC retention times distinguish structural analogs (e.g., 2,4-methanoadamantane vs. 2,5-dehydrohomoadamantane) .
- Vibrational spectroscopy : IR and Raman spectra detect subtle conformational differences in bridgehead substituents.
- Dynamic NMR : Variable-temperature ¹H NMR monitors ring-flipping dynamics, which are restricted in rigid tricyclic systems.
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported yields or stereochemical outcomes for this compound?
- Methodological Answer : Divergent results often stem from:
- Synthetic routes : Wolff-Kishner reduction (64% yield) vs. semipinacol rearrangement (27% yield) reflect inherent mechanistic differences .
- Purification methods : Column chromatography vs. sublimation (e.g., tetracyclo[4.3.1.1³,⁸.0²,⁵]undecane sublimates at 177–179°C, reducing losses) .
- Reproducibility requires full disclosure of reaction conditions (e.g., solvent purity, catalyst batch) and validation via independent techniques (e.g., repeating spectral analyses) .
Safety and Handling Protocols
Q. What safety protocols are critical when working with 2,5-Diazatricyclo[6.2.1.0²,⁷]undecane derivatives?
- Methodological Answer : While specific toxicity data are limited, general guidelines include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
